molecular formula C5H9NO3 B140467 N-Formylglycine ethyl ester CAS No. 3154-51-6

N-Formylglycine ethyl ester

Cat. No. B140467
Key on ui cas rn: 3154-51-6
M. Wt: 131.13 g/mol
InChI Key: GMBCCEOJUWMBPF-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

To a 5 L three neck round bottom flask equipped with a mechanic stirrer, a pressure-equalizing funnel and a condenser bearing a calcium chloride drying tube was added glycine ethyl ester hydrochloride (500 g, 3.583 mol) and methyl formate (1.8 L). The suspension was brought to reflux and triethylamine (556 mL) was added to the reaction. The reaction was stirred and refluxed overnight. The reaction was cooled to room temperature and filtered through a Buchner funnel to remove triethylamine hydrochloride salt. The filtrate was concentrated and dried over high vacuum to yield 320 g (93%) of the title compound.
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
556 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH:9](OC)=[O:10]>C(N(CC)CC)C>[CH:9]([NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])=[O:10] |f:0.1|

Inputs

Step One
Name
three
Quantity
5 L
Type
reactant
Smiles
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
1.8 L
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
556 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride salt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried over high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 320 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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